

Application Notes & Protocols: Synthesis of Novel Derivatives from Morpholine-4-carboximidamide

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Compound of Interest

Compound Name: *Morpholine-4-carboximidamide*

Cat. No.: *B106666*

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Abstract

Morpholine-4-carboximidamide is a versatile synthetic building block possessing a guanidine-like functional group, which is a key pharmacophore in numerous biologically active compounds.^{[1][2]} Its unique combination of a stable morpholine scaffold and a reactive carboximidamide moiety makes it an attractive starting point for the synthesis of diverse chemical libraries aimed at drug discovery.^{[1][3]} This document provides in-depth application notes and detailed protocols for the synthesis of novel derivatives, focusing on reactions that leverage the nucleophilic nature of the carboximidamide group. The protocols are designed for researchers, medicinal chemists, and drug development professionals, with an emphasis on the rationale behind experimental choices to ensure reproducibility and successful outcomes.

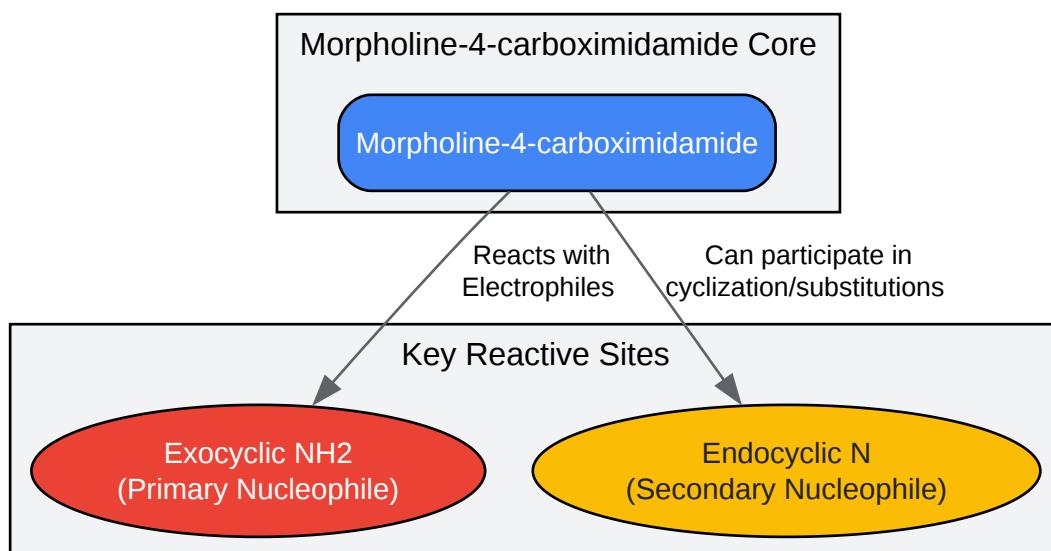
Introduction: The Strategic Value of Morpholine-4-carboximidamide

The morpholine ring is a privileged scaffold in medicinal chemistry, found in over 100 approved drugs.^[4] Its inclusion in a molecule is a well-established strategy for improving physicochemical properties such as aqueous solubility and metabolic stability.^[4] When combined with a carboximidamide group, the resulting molecule, **Morpholine-4-carboximidamide**, serves as a potent intermediate for creating compounds that can interact with various biological targets, including enzymes and metabolic pathways.^[1]

The guanidine-like structure is particularly significant for its ability to form strong hydrogen bonds and salt bridges, which are critical for binding to biological targets.^[4] Research has demonstrated that derivatives containing this core structure exhibit potential as enzyme inhibitors, with applications in developing treatments for metabolic disorders, infectious diseases, and cancer.^{[1][2][5][6]} These application notes provide robust protocols for two primary classes of derivatives: N-Aryl/Alkyl Substituted Guanidines and Bioisosteric Heterocyclic Analogs.

Core Reactivity and Mechanistic Considerations

The synthetic utility of **Morpholine-4-carboximidamide** stems from the nucleophilic character of the nitrogen atoms within the carboximidamide functional group. These nitrogens can readily react with a variety of electrophiles, enabling the construction of more complex molecular architectures.



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Caption: Reactivity centers of **Morpholine-4-carboximidamide**.

The exocyclic amino group (-NH₂) is typically the more reactive nucleophile, readily participating in addition and substitution reactions. The endocyclic nitrogen can also act as a nucleophile, particularly in intramolecular cyclization reactions or under specific conditions.

Experimental Protocols: Synthesis of Novel Derivatives

The following protocols are presented as robust starting points for laboratory synthesis.

Researchers are encouraged to optimize conditions based on their specific substrates and available equipment.

Protocol 1: Synthesis of N-Aryl-Substituted Morpholine-4-carboximidamides via Buchwald-Hartwig Amination

This protocol describes the coupling of **Morpholine-4-carboximidamide** with an aryl halide.

This C-N cross-coupling reaction is a powerful method for creating derivatives with diverse aromatic substituents.

Principle: The palladium-catalyzed Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between the carboximidamide nitrogen and an aryl halide. The choice of ligand is critical for catalytic efficiency, and a mild base is used to facilitate the reaction while preventing hydrolysis of the starting material or product.

Materials and Reagents:

- **Morpholine-4-carboximidamide** hydrochloride (or free base)
- Aryl bromide (e.g., 4-bromotoluene)
- Palladium(II) acetate $[\text{Pd}(\text{OAc})_2]$
- Tri(2-furyl)phosphine $[\text{P}(2\text{-furyl})_3]$ or other suitable ligand
- Sodium tert-butoxide (NaOtBu)
- Anhydrous toluene
- Standard laboratory glassware, Schlenk line, and magnetic stirrer

Step-by-Step Procedure:

- **Inert Atmosphere:** Set up a flame-dried Schlenk tube equipped with a magnetic stir bar. Evacuate and backfill with nitrogen or argon three times.
- **Catalyst Preparation:** To the Schlenk tube, add $\text{Pd}(\text{OAc})_2$ (2 mol%), $\text{P}(2\text{-furyl})_3$ (8 mol%), and NaOtBu (1.4 equivalents).
- **Reactant Addition:** Add the aryl bromide (1.0 equivalent) and **Morpholine-4-carboximidamide** (1.2 equivalents).
- **Solvent Addition:** Add anhydrous toluene via syringe to achieve a concentration of approximately 0.4 M with respect to the aryl bromide.
- **Reaction:** Stir the mixture at 100 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.
- **Work-up:** After cooling to room temperature, quench the reaction by adding saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3x).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Expert Insights (Causality):

- **Ligand Choice:** $\text{P}(2\text{-furyl})_3$ is an electron-rich and sterically accessible ligand that promotes the reductive elimination step in the catalytic cycle, which is often rate-limiting for C-N bond formation.
- **Base Selection:** NaOtBu is a strong, non-nucleophilic base that is effective in deprotonating the carboximidamide for the catalytic cycle but is hindered enough to minimize side reactions.^[7]
- **Inert Atmosphere:** The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is crucial to prevent catalyst degradation and ensure high yields.^[7]

Protocol 2: Synthesis of Pyrimidine Derivatives via Condensation Reaction

This protocol details the synthesis of a substituted pyrimidine by reacting **Morpholine-4-carboximidamide** with a 1,3-dicarbonyl compound.

Principle: The reaction proceeds via a condensation mechanism where the nucleophilic nitrogens of the carboximidamide group attack the electrophilic carbonyl carbons of the 1,3-dicarbonyl compound, followed by cyclization and dehydration to form the stable pyrimidine ring. This is a classic and reliable method for constructing heterocyclic systems.[\[1\]](#)

Materials and Reagents:

- **Morpholine-4-carboximidamide** hydrochloride
- Acetylacetone (2,4-pentanedione)
- Sodium ethoxide (NaOEt)
- Anhydrous ethanol
- Reflux condenser and standard glassware

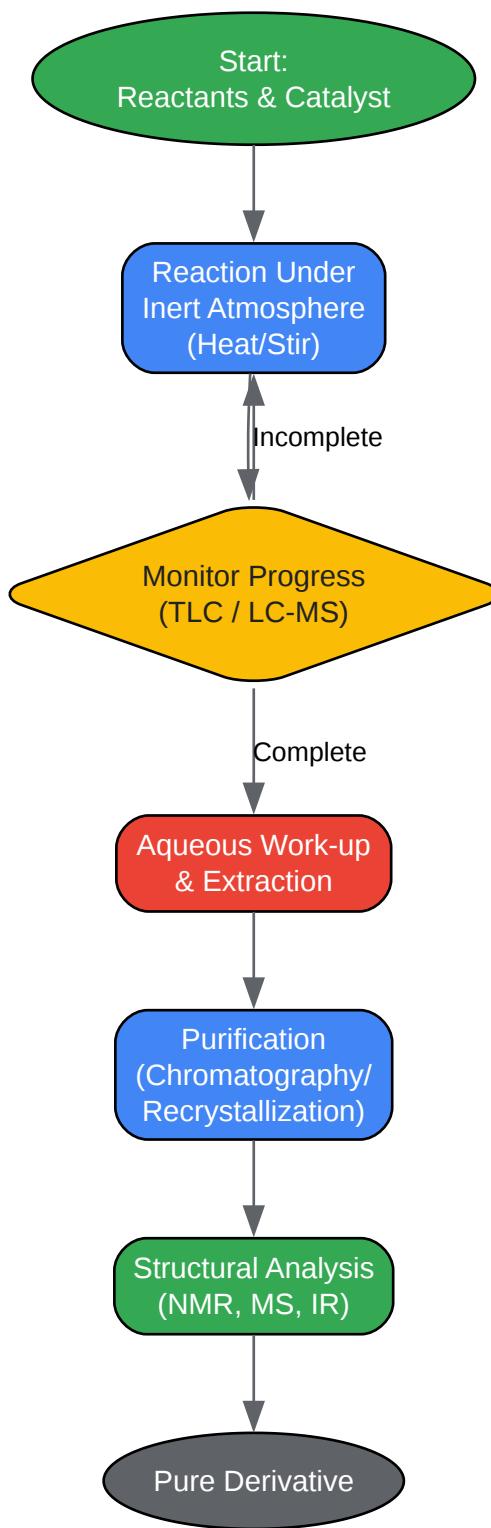
Step-by-Step Procedure:

- **Base Preparation:** In a round-bottom flask, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under a nitrogen atmosphere.
- **Reactant Addition:** Add **Morpholine-4-carboximidamide** hydrochloride (1.0 equivalent) to the solution and stir for 20 minutes at room temperature to form the free base in situ.
- **Second Reactant:** Add acetylacetone (1.05 equivalents) dropwise to the mixture.
- **Reaction:** Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 6-8 hours. Monitor progress by TLC.
- **Work-up:** Cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract with dichloromethane (3x).

- Purification: Dry the combined organic layers over magnesium sulfate, filter, and evaporate the solvent. The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography.

Expert Insights (Causality):

- In Situ Free Base Formation: Using the hydrochloride salt and a strong base like sodium ethoxide is often more convenient than isolating the free base of **Morpholine-4-carboximidamide**, which can be less stable.
- Solvent: Ethanol is an excellent solvent for this reaction as it readily dissolves the reactants and the sodium ethoxide base, and its boiling point is suitable for promoting the condensation reaction without causing degradation.

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Caption: General workflow for synthesis and purification.

Data Summary and Characterization

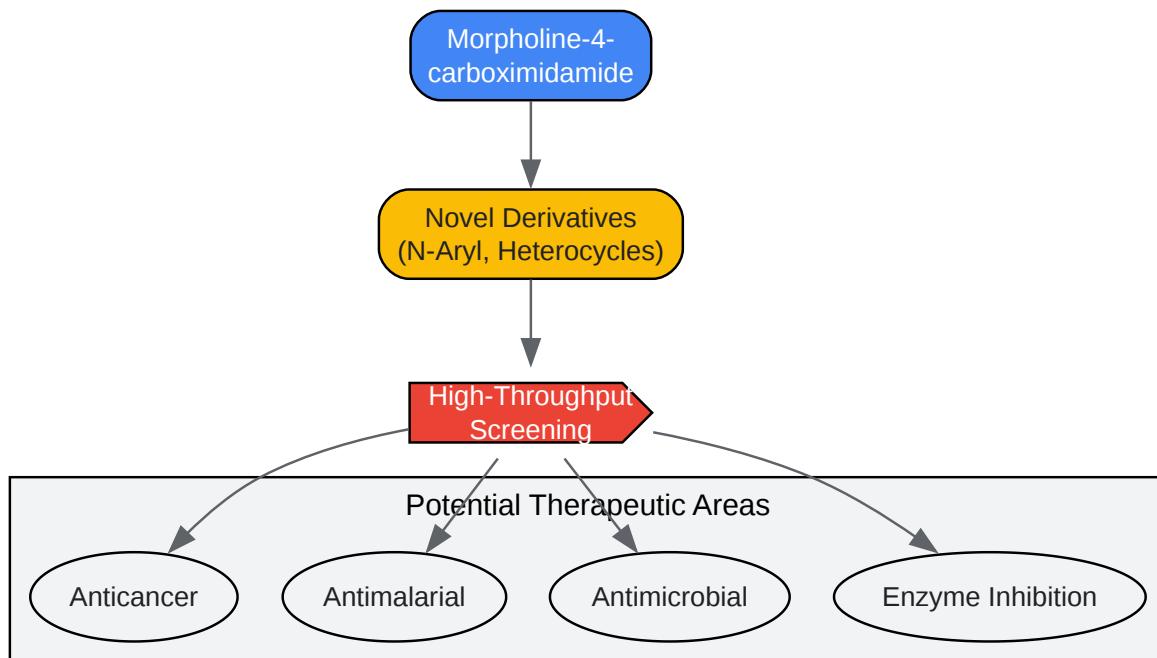
Thorough characterization is essential to confirm the identity and purity of the synthesized derivatives. Below is a table of expected data for representative products from the described protocols.

Derivative	Structure	Protocol	Molecular Formula	Expected Yield (%)	Key ^1H NMR Signal (δ , ppm)
N-(p-tolyl)morpholine-4-carboximidamide	(A representative image of the chemical structure would be here)	1	$\text{C}_{12}\text{H}_{17}\text{N}_3\text{O}$	65-80%	~2.3 (s, 3H, Ar-CH ₃)
2-(morpholino)-4,6-dimethylpyrimidine	(A representative image of the chemical structure would be here)	2	$\text{C}_{10}\text{H}_{15}\text{N}_3\text{O}$	70-85%	~2.4 (s, 6H, pyrimidine-CH ₃)

Note: NMR signals are predicted and may vary based on solvent and experimental conditions. Full characterization should include ^{13}C NMR, Mass Spectrometry, and IR spectroscopy.

Applications in Drug Discovery & Future Directions

The derivatives synthesized from **Morpholine-4-carboximidamide** are prime candidates for screening in various drug discovery programs. The morpholine moiety often imparts favorable pharmacokinetic properties, while the newly introduced functionalities can be tailored to interact with specific biological targets.[6][8]



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Caption: Drug discovery pathway for novel derivatives.

Future work should focus on expanding the library of derivatives by exploring a wider range of electrophiles and cyclization partners. Structure-activity relationship (SAR) studies on these new compounds will be crucial for identifying potent and selective drug candidates.^[3]

Safety and Handling

All synthetic procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. **Morpholine-4-carboximidamide** and its salts may be harmful if swallowed or cause skin and eye irritation.^[9] Always consult the Safety Data Sheet (SDS) for all reagents before use.

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